5-Chlorobenzo[b]thiophene-3-acetic acid
Overview
Description
5-Chlorobenzo[b]thiophene-3-acetic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 5-chlorobenzo[b]thiophene-3-acetic acid includes a chlorine atom at the 5-position of the benzo[b]thiophene and an acetic acid group at the 3-position. This compound is of interest due to its potential biological activities and its use as a building block in organic synthesis.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the formation of a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, which is then further modified by attaching different groups to the thiophene ring . Although the exact synthesis of 5-chlorobenzo[b]thiophene-3-acetic acid is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating an acetic acid group at the appropriate position.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution pattern on the rings, such as the chlorine atom and the acetic acid group in 5-chlorobenzo[b]thiophene-3-acetic acid, can significantly influence the compound's electronic properties and, consequently, its reactivity and biological activity. The presence of electron-withdrawing or electron-releasing groups can alter the molecule's electron density and affect its interaction with biological targets .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the reactions of hexachlorobenzo[b]thiophen with nucleophiles like LAH and sodium benzenethiolate . These reactions typically involve the replacement of a halogen atom by another group. The reactivity of the chlorine atom in 5-chlorobenzo[b]thiophene-3-acetic acid would be expected to be similar, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and acetic acid groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties of the molecule, such as its dipole moment and electron affinity, are also affected by the nature and position of the substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential use in medicinal chemistry .
Scientific Research Applications
It’s worth noting that the use of such compounds often requires careful handling due to potential health hazards. For instance, “5-Chlorobenzo[b]thiophene-3-acetic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
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Chemical Synthesis Thiophene derivatives are often used as building blocks in the synthesis of complex organic compounds . They can undergo various chemical reactions to form new bonds and structures, making them versatile tools in synthetic chemistry .
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Material Science Thiophene and its derivatives have been studied for their potential use in the development of new materials . For example, polythiophenes, polymers made from thiophene derivatives, have been used in the creation of conductive polymers .
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Pharmaceutical Research Some thiophene derivatives have shown promising biological activity, making them potential candidates for drug development . For instance, certain thiophene derivatives have demonstrated inhibitory effects against various organisms .
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Catalysis Thiophene derivatives can also be used in catalysis. Some studies suggest that they can improve catalytic turnover in certain reactions .
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Chemical Synthesis Thiophene derivatives are often used as building blocks in the synthesis of complex organic compounds . They can undergo various chemical reactions to form new bonds and structures, making them versatile tools in synthetic chemistry .
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Material Science Thiophene and its derivatives have been studied for their potential use in the development of new materials . For example, polythiophenes, polymers made from thiophene derivatives, have been used in the creation of conductive polymers .
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Pharmaceutical Research Some thiophene derivatives have shown promising biological activity, making them potential candidates for drug development . For instance, certain thiophene derivatives have demonstrated inhibitory effects against various organisms .
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Catalysis Thiophene derivatives can also be used in catalysis. Some studies suggest that they can improve catalytic turnover in certain reactions .
Safety And Hazards
5-Chlorobenzo[b]thiophene-3-acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKTOPRRGBBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169364 | |
Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzo[b]thiophene-3-acetic acid | |
CAS RN |
17266-30-7 | |
Record name | 5-Chlorobenzo[b]thiophene-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17266-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-chloro-1-benzothiophen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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